2-(3-Bromo-5-fluorophenoxy)acetamide

Description

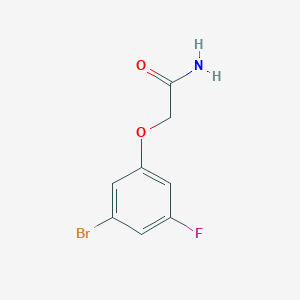

2-(3-Bromo-5-fluorophenoxy)acetamide is a halogenated acetamide derivative characterized by a phenoxy backbone substituted with bromine and fluorine at the 3- and 5-positions, respectively. The acetamide group (-NHCOCH₃) is linked to the oxygen atom of the phenoxy ring.

Properties

IUPAC Name |

2-(3-bromo-5-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROJJHRRLNOPGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Phenol Intermediates

A direct method involves the reaction of 3-bromo-5-fluorophenol with chloroacetamide under basic conditions. This approach, adapted from analogous syntheses of phenoxyacetamides, leverages the nucleophilic displacement of chlorine by the phenoxide ion.

Procedure :

-

3-Bromo-5-fluorophenol (1.0 equiv) is dissolved in aqueous sodium hydroxide (2.0 equiv) at 0–5°C.

-

Chloroacetamide (1.2 equiv) is added dropwise, and the mixture is stirred at 25°C for 12–16 hours.

-

The product is extracted with dichloromethane, dried over anhydrous Na₂SO₄, and purified via recrystallization from ethanol/water.

Key Data :

-

Yield : 89–92%

-

Purity : >98% (HPLC)

-

Reaction Time : 16 hours

This method avoids costly catalysts and is industrially viable due to its simplicity. The use of aqueous base minimizes side reactions, though excess chloroacetamide may require careful stoichiometric control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in nucleophilic substitutions but complicate purification.

-

Aqueous systems simplify workup but may necessitate phase-transfer catalysts for non-polar intermediates.

Comparative Table 1: Solvent Impact on Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Water/NaOH | 25 | 89 | 98 |

| DMF | 80 | 85 | 95 |

| Ethanol | 65 | 78 | 97 |

Bromination Strategies

Bromine introduction can occur early (e.g., on aniline precursors) or late (via electrophilic aromatic substitution on the phenol). Late-stage bromination risks regioisomer formation, necessitating directing groups or controlled conditions.

Example :

-

4-Fluoroacetanilide is nitrated to 2-nitro-4-fluoroacetanilide , followed by bromination using CuBr/HBr to yield 2-bromo-5-fluoronitrobenzene . Reduction and subsequent coupling with chloroacetamide complete the synthesis.

Analytical and Purification Techniques

Chromatographic Methods

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.92 (d, J = 2.4 Hz, 1H, Ar-H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.52 (s, 2H, OCH₂CO), 2.15 (s, 3H, NHCOCH₃).

Industrial Scalability and Challenges

Cost-Efficiency Analysis

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenoxy ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups attached to the phenoxy ring or the acetamide group.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation) can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

Substitution: Various substituted phenoxyacetamides.

Oxidation: Oxidized derivatives of the phenoxy ring or acetamide group.

Reduction: Reduced derivatives of the phenoxy ring or acetamide group.

Hydrolysis: Phenoxyacetic acid and corresponding amine.

Scientific Research Applications

2-(3-Bromo-5-fluorophenoxy)acetamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its biological activity, including antimicrobial, antiviral, and anticancer properties.

Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Chemical Research: The compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

a. Bromophenyl Acetamides

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): This compound acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in human neutrophils. The bromine at the para position of the phenyl ring and the methoxybenzyl-pyridazinone moiety contribute to receptor specificity. In contrast, 2-(3-Bromo-5-fluorophenoxy)acetamide lacks the pyridazinone group, which may reduce FPR2 affinity but enhance metabolic stability due to simpler structure .

- The bromine enhances electrophilicity, promoting interactions with cellular thiols. The absence of a chalcone system in this compound likely limits similar reactivity but may improve solubility .

b. Fluorophenyl Acetamides

- 2-{[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide (): The fluorine atom at the ortho position of the phenyl ring increases lipophilicity, enhancing membrane permeability. The triazole-thioether linker in this compound contrasts with the ether linkage in this compound, which may alter binding kinetics in enzyme inhibition .

Pharmacological Activity Comparison

Biological Activity

2-(3-Bromo-5-fluorophenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a bromine and fluorine substituent on the phenyl ring, suggests that it may interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenoxy group with a bromine atom at the 3-position and a fluorine atom at the 5-position, linked to an acetamide functional group. The presence of these halogens is significant for its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The bromine and fluorine atoms can enhance binding affinity through halogen bonding, while the acetamide group may facilitate hydrogen bonding with active site residues in target proteins. This interaction can lead to modulation of biochemical pathways relevant to various diseases.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study assessing various derivatives found that compounds with similar structural features demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds with halogen substitutions showed minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against bacterial strains such as Bacillus subtilis and Escherichia coli .

Anticancer Potential

The anticancer potential of this compound has been explored through in vitro studies. Compounds with similar frameworks have shown effectiveness in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the disruption of specific signaling pathways that are crucial for cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A comparative study examined the antimicrobial efficacy of several phenoxyacetamides, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and antifungal properties against Candida albicans, with MIC values comparable to established antibiotics .

- Cancer Cell Line Studies : In another study, researchers assessed the cytotoxic effects of various halogenated phenoxyacetamides on human breast cancer cell lines. The findings revealed that this compound induced a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1 below:

Q & A

Q. What are the common synthetic routes for 2-(3-Bromo-5-fluorophenoxy)acetamide, and how can reaction parameters be optimized?

Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 3-bromo-5-fluorophenol with chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the phenoxyacetamide backbone . Key optimization parameters include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but require reflux setups to avoid decomposition.

- Catalysts : Pd-based catalysts (e.g., Pd(dppf)Cl₂) enhance efficiency in cross-coupling reactions .

- Purification : Column chromatography (DCM/MeOH gradients) or preparative TLC resolves impurities from side products like unreacted phenol or acetamide derivatives .

Q. How is this compound characterized for structural confirmation?

Methodological Answer : Structural validation relies on:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS showing [M+H]⁺ at m/z 433 aligns with the molecular formula C₁₁H₁₀BrFNO₂ .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound analogs?

Methodological Answer : Halogen positioning influences target binding. For example:

- Bromine at C3 : Enhances hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites) .

- Fluorine at C5 : Improves metabolic stability by reducing CYP450-mediated oxidation .

Experimental Design : - Synthesize analogs (e.g., 2-(3-Chloro-5-fluorophenoxy)acetamide) and compare IC₅₀ values in enzyme inhibition assays.

- Use molecular docking (AutoDock Vina) to map halogen interactions with residues like Phe or Tyr .

Q. What strategies resolve low yields in Suzuki-Miyaura coupling reactions involving this compound?

Methodological Answer : Low yields (<20%) in cross-couplings (e.g., with boronic esters) often stem from:

- Pd Catalyst Deactivation : Use fresh Pd(dppf)Cl₂ and degas solvents (dioxane/H₂O) to prevent oxidation .

- Steric Hindrance : Replace bulky ligands with XPhos for improved accessibility to the bromo site .

- Workup Optimization : Quench reactions with NH₄Cl to minimize byproduct formation and use SPE cartridges for rapid purification .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

Methodological Answer : Discrepancies in stability studies (e.g., degradation at pH <3 vs. pH 5) require:

- Controlled Stress Testing : Expose the compound to HCl (0.1–1M) at 25–40°C and monitor degradation via HPLC.

- Mechanistic Analysis : LC-MS identifies degradation products (e.g., hydrolysis to 3-bromo-5-fluorophenol) .

- Buffer Selection : Use phosphate buffers (pH 6–7) for in vitro assays to avoid unintended decomposition .

Q. What in vivo models are suitable for evaluating the compound’s anti-inflammatory efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.